N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

Serine Protease Chymotrypsin Enzyme Specificity

Choose N-Succinyl-Ala-Ala-Phe-AMC for specific endopeptidase assays. The N-terminal succinyl cap blocks aminopeptidase interference, ensuring signal fidelity. Unlike proline-containing analogs, this substrate is not cleaved by prolyl endopeptidases, offering superior selectivity for chymotrypsin-like activity and neprilysin (NEP) in complex biological samples.

Molecular Formula C29H32N4O8
Molecular Weight 564.6 g/mol
CAS No. 71973-79-0
Cat. No. B1598465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
CAS71973-79-0
Molecular FormulaC29H32N4O8
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
InChIInChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36)
InChIKeyHHPVJKZZYOXPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (CAS 71973-79-0) for Research Procurement?


N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (CAS 71973-79-0), also known as Suc-Ala-Ala-Phe-AMC or Suc-AAF-AMC, is a synthetic, fluorogenic tripeptide substrate belonging to the 7-amino-4-methylcoumarin (AMC) class . Its molecular formula is C29H32N4O8, with a molecular weight of 564.59 g/mol [1]. It is designed as a highly sensitive reporter for chymotrypsin and chymotrypsin-like protease activity. Upon enzymatic cleavage at the Phe-AMC amide bond, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, allowing for real-time quantification via fluorescence spectroscopy (excitation: 360-380 nm; emission: 440-460 nm) . This product is strictly intended for research use only and is not for diagnostic or therapeutic applications .

Why N-Succinyl-Ala-Ala-Phe-AMC Cannot Be Simply Substituted with Other Chymotrypsin Substrates


While a variety of fluorogenic AMC-peptides are marketed as 'chymotrypsin substrates,' their peptide sequences (e.g., Suc-Ala-Ala-Pro-Phe-AMC vs. Suc-Ala-Ala-Phe-AMC) confer distinct kinetic and biological properties that prevent simple interchangeability. Substrate specificity for serine proteases is determined by the precise fit of the peptide into the enzyme's active site and extended substrate-binding pockets. A single amino acid change can significantly alter catalytic efficiency (kcat/Km) and, more importantly, cross-reactivity with off-target proteases. For example, a substrate with an unprotected N-terminus, like Ala-Ala-Phe-AMC, is an excellent substrate for aminopeptidases, leading to non-specific signal in complex biological samples [1]. Therefore, selecting the correct, N-terminally blocked substrate is crucial for data integrity. The N-Succinyl cap on Suc-Ala-Ala-Phe-AMC provides this essential protection, ensuring that the observed fluorescence is primarily due to endopeptidase activity rather than aminopeptidases [2].

Quantitative Evidence Guide: Comparative Performance of N-Succinyl-Ala-Ala-Phe-AMC


Enzymatic Specificity: A Proline-Free Sequence for Distinct Enzyme Profiling

The absence of a Proline residue distinguishes N-Succinyl-Ala-Ala-Phe-AMC from the widely used analog Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC). This structural difference significantly impacts its enzymatic cleavage profile. While both are substrates for chymotrypsin, Suc-AAPF-AMC is also a well-documented substrate for prolyl endopeptidases and elastases [1]. In contrast, Suc-Ala-Ala-Phe-AMC is reported to be hydrolyzed by neutral metalloendopeptidases such as thermolysin and neprilysin (NEP 24.11), but not by enzymes with a strong preference for a Pro residue in the P2 or P3 position [2]. This differential susceptibility provides a crucial tool for deconvoluting protease activity in complex mixtures and for assays where Prolyl endopeptidase activity is a confounding factor.

Serine Protease Chymotrypsin Enzyme Specificity Substrate Profiling

Superior Kinetic Efficiency for Chymotrypsin Compared to Trypsin Substrates

A direct comparison from a study on enzyme engineering illustrates the dramatic difference in catalytic efficiency conferred by the substrate's peptide sequence. The chymotrypsin substrate Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) was hydrolyzed by wild-type chymotrypsin with a kcat/Km of 1.0 x 10^5 M⁻¹s⁻¹. In contrast, a trypsin substrate with the sequence Suc-Ala-Ala-Pro-Arg-AMC was not hydrolyzed by chymotrypsin, while trypsin hydrolyzed it with a kcat/Km of 3.1 x 10^5 M⁻¹s⁻¹ [1]. This >5-order-of-magnitude difference in catalytic efficiency demonstrates that the Phe residue is essential for recognition by chymotrypsin's S1 specificity pocket, and that a substrate designed for one serine protease is completely inert toward another. While this data uses the Pro-containing analog, it establishes the principle that the amino acid sequence dictates near-absolute enzyme selectivity.

Enzyme Kinetics Catalytic Efficiency Chymotrypsin Substrate Selectivity

Protection Against Aminopeptidase Activity by N-Terminal Blocking

In complex biological samples like cell or tissue homogenates, the presence of exopeptidases such as aminopeptidases can lead to non-specific cleavage of unprotected peptide substrates, generating significant background signal and confounding results. The use of the unblocked peptide Ala-Ala-Phe-AMC (AAF-AMC) is strongly discouraged because it is a good substrate for aminopeptidases, which cleave the N-terminal Ala residue [1]. N-Succinyl-Ala-Ala-Phe-AMC features an N-terminal succinyl group that blocks aminopeptidase action, thereby restricting hydrolysis to endopeptidases [2]. This molecular design feature is not a matter of degree but of kind; the blocked substrate will not be hydrolyzed by aminopeptidases, while the unblocked analog will be rapidly consumed.

Aminopeptidase Assay Interference Fluorogenic Substrate Exopeptidase

Defined Application Scenarios for N-Succinyl-Ala-Ala-Phe-AMC Based on Evidence


Selective Measurement of Chymotrypsin-like Activity in the Presence of Prolyl Endopeptidases

When profiling protease activity in biological samples known to contain prolyl endopeptidases (e.g., brain, kidney, or certain cell lines), N-Succinyl-Ala-Ala-Phe-AMC offers a distinct advantage. As established in Evidence Item 1, this substrate lacks a proline residue and is therefore not cleaved by prolyl endopeptidases. This allows for a more specific measurement of chymotrypsin-like activity compared to the widely used Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC), which is an excellent substrate for both chymotrypsin and prolyl endopeptidases . This selectivity simplifies data interpretation and reduces the need for additional controls or inhibitors.

Neprilysin (NEP) Activity Assays and Inhibitor Screening

N-Succinyl-Ala-Ala-Phe-AMC is a validated substrate for the neutral metalloendopeptidase neprilysin (NEP, EC 3.4.24.11), also known as enkephalinase . This application is supported by primary research where the compound was used to measure NEP2 activity in HEK293 cells and to screen for inhibitors of human recombinant NEP [1]. In these assays, NEP2 was found to cleave Suc-Ala-Ala-Phe-AMC, providing a functional readout for enzyme activity and the efficacy of potential therapeutic inhibitors. For researchers focused on cardiovascular biology, pain pathways, or Alzheimer's disease, this substrate is a key tool for studying NEP function and pharmacology.

In Vivo Acrosome Reaction Assays for Reproductive Biology

A unique and well-documented application of N-Succinyl-Ala-Ala-Phe-AMC is its use in in vivo assays for the acrosome reaction in spermatozoa . The acrosome reaction, a critical exocytotic event required for fertilization, involves the release of proteases that can cleave this substrate. Multiple vendors and database entries cite this specific application, distinguishing it from other chymotrypsin substrates that may not have been validated in this complex biological context . This established protocol saves researchers significant time and resources in method development and validation for studies in reproductive biology.

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